An In-depth Technical Guide to the Chemical and Structural Properties of 4-(4-Bromophenyl)butan-2-amine Hydrochloride
An In-depth Technical Guide to the Chemical and Structural Properties of 4-(4-Bromophenyl)butan-2-amine Hydrochloride
A Note to the Researcher: Direct experimental data for 4-(4-Bromophenyl)butan-2-amine hydrochloride is not extensively available in peer-reviewed literature. This guide, therefore, has been constructed by a combination of computational predictions and established methodologies for analogous compounds. It serves as a robust framework for initiating research and development activities involving this molecule.
Introduction
4-(4-Bromophenyl)butan-2-amine hydrochloride is a primary amine featuring a chiral center and a brominated aromatic moiety. The presence of the 4-bromophenyl group, a common substituent in medicinal chemistry, suggests its potential for investigation in drug discovery programs. The butan-2-amine scaffold is also found in various biologically active molecules. This technical guide provides a comprehensive overview of the predicted chemical and structural properties of 4-(4-Bromophenyl)butan-2-amine hydrochloride, alongside proposed experimental protocols for its synthesis, characterization, and analysis.
Chemical Identity and Predicted Physicochemical Properties
A clear definition of the molecule's properties is fundamental for any experimental work. The following table summarizes its key identifiers and computationally predicted physicochemical properties.
| Property | Value | Source |
| IUPAC Name | 4-(4-bromophenyl)butan-2-amine hydrochloride | - |
| Molecular Formula | C₁₀H₁₅BrClN | - |
| Molecular Weight | 264.60 g/mol | - |
| Monoisotopic Mass | 263.0100 Da | PubChemLite[1] |
| Predicted XlogP | 2.7 | PubChemLite[1] |
| Predicted Hydrogen Bond Donor Count | 2 | - |
| Predicted Hydrogen Bond Acceptor Count | 1 | - |
| Predicted Rotatable Bond Count | 4 | - |
| Predicted Topological Polar Surface Area | 26.02 Ų | - |
Note: The molecular weight and formula are for the hydrochloride salt, while some predicted properties from PubChemLite refer to the free base, 4-(4-bromophenyl)butan-2-amine.
The predicted XlogP value suggests a moderate lipophilicity, which is a crucial parameter for predicting pharmacokinetic properties such as absorption and distribution.
Proposed Synthesis and Purification
While a specific synthesis for 4-(4-Bromophenyl)butan-2-amine hydrochloride is not documented, a plausible and efficient route can be designed based on established organic chemistry reactions, such as the reductive amination of a corresponding ketone.
Synthetic Pathway
A logical synthetic approach would involve the reductive amination of 4-(4-bromophenyl)butan-2-one. This precursor ketone is commercially available or can be synthesized from 4-bromobenzyl bromide and ethyl acetoacetate followed by hydrolysis and decarboxylation.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 4-(4-bromophenyl)butan-2-one (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Amine Source: Add a source of ammonia. This can be a solution of ammonia in methanol or ammonium acetate.
-
Reducing Agent: Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice for its selectivity. The reaction should be stirred at room temperature.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove any unreacted starting material and by-products. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification of the Free Base: The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 4-(4-bromophenyl)butan-2-amine free base in a dry, aprotic solvent like diethyl ether or 1,4-dioxane.
-
Acidification: Slowly add a solution of hydrogen chloride (e.g., 2M in diethyl ether) to the stirred solution of the free base.
-
Precipitation: The hydrochloride salt should precipitate out of the solution.
-
Isolation: The precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Structural Elucidation and Characterization
The identity and purity of the synthesized 4-(4-Bromophenyl)butan-2-amine hydrochloride would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (likely two doublets in the 7.0-7.5 ppm region), the methine proton adjacent to the amine group, the methylene protons of the butyl chain, and the terminal methyl group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons (with the carbon attached to bromine being significantly shifted), and the aliphatic carbons of the butan-2-amine chain.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be useful to distinguish between CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. For the free base, the mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of similar intensity. Predicted mass-to-charge ratios for various adducts of the free base are available.[1]
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine salt (a broad band in the region of 3000-2500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-Br stretching frequency.
Proposed Analytical Methods
For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.
HPLC Method Development
A reverse-phase HPLC method would be suitable for the analysis of this compound.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation.
-
Detection: UV detection at a wavelength where the bromophenyl chromophore absorbs (e.g., around 220 nm or 254 nm) would be appropriate.
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[2]
Pharmacological and Toxicological Considerations
The pharmacological profile of 4-(4-Bromophenyl)butan-2-amine hydrochloride has not been reported. However, based on its structural features, some potential areas of biological activity can be hypothesized.
-
Central Nervous System (CNS) Activity: Many phenethylamine derivatives exhibit CNS activity. The lipophilicity of this compound suggests it may cross the blood-brain barrier.
-
Monoamine Transporter Interactions: Structurally related compounds, such as substituted 2-aminoindans and 2-aminotetralins, are known to interact with monoamine transporters (dopamine, norepinephrine, and serotonin).[3][4] It is plausible that 4-(4-Bromophenyl)butan-2-amine hydrochloride could also modulate the activity of these transporters.
-
Receptor Binding: The molecule could potentially bind to various G-protein coupled receptors (GPCRs) or ion channels.
A comprehensive in vitro screening against a panel of CNS targets would be a logical first step to elucidate its pharmacological properties.
Toxicological data is not available for this compound. In silico predictions and in vitro cytotoxicity assays would be necessary to assess its preliminary safety profile. As with any novel chemical entity, it should be handled with appropriate safety precautions in a laboratory setting.
Conclusion
4-(4-Bromophenyl)butan-2-amine hydrochloride is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While experimental data is currently lacking, this guide provides a comprehensive framework based on predictive models and established scientific principles for its synthesis, characterization, and analysis. The proposed protocols and methodologies offer a clear path for researchers to generate the necessary data to fully evaluate the properties and potential applications of this compound.
References
-
Hoffman Fine Chemicals. (n.d.). CAS RN 1268146-30-0 | 4-(4-Bromophenyl)-2-methylbutan-2-amine. Retrieved from [Link]
- El-Gendy, A. A., & El-Sawy, E. R. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Egyptian Journal of Chemistry, 55(1), 1-13.
- Morozov, I. S., et al. (2015). Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (bromantane).
-
PubChem. (n.d.). 2-(4-Bromophenyl)propan-1-amine hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(4-bromophenyl)butan-2-amine (C10H14BrN). Retrieved from [Link]
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(4-Bromophenyl)butan-2-one. Retrieved from [Link]
- Roman, G., & Szarek, W. A. (2012). 4-Arylbutan-2-ones: starting materials in the synthesis of novel heme oxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 231-235.
- Varga, C., et al. (2004). General pharmacology of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways. Arzneimittelforschung, 54(1), 23-31.
- Khan, I., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 73.
-
PubChem. (n.d.). N-(2-aminoethyl)-N-(4-bromophenyl)butanamide. Retrieved from [Link]
- Asghar, M., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4414.
- McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367.
-
PubChem. (n.d.). 4-(4-chlorophenyl)-N-methylbutan-2-amine. Retrieved from [Link]
- Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989-999.
- Găină, A. M., et al. (2025). 4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one. Molbank, 2025(2), M1548.
-
ResearchGate. (n.d.). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]
-
precisionFDA. (n.d.). 1-(4-METHYLPHENYL)-BUTAN-2-AMINE HYDROCHLORIDE. Retrieved from [Link]
- Kim, J., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Pharmaceuticals, 17(1), 54.
- Lamba, S., et al. (2008). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Analytica Chimica Acta, 614(2), 190-195.
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
ResearchGate. (n.d.). Semi-preparative synthesis of (S)-butan-2-amine (2a). Retrieved from [Link]
-
Wikipedia. (n.d.). sec-Butylamine. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-chlorobenzyl)butan-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Aminophenyl)butanoic acid. Retrieved from [Link]
-
NIST. (n.d.). 2-Butanone, 4-(4-methoxyphenyl)-. Retrieved from [Link]
- Ramasay, K., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Crystals, 13(10), 1495.
- Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1683-1697.
Sources
- 1. PubChemLite - 4-(4-bromophenyl)butan-2-amine (C10H14BrN) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 4-(4-chlorophenyl)butan-1-amine hydrochloride (C10H14ClN) [pubchemlite.lcsb.uni.lu]
- 3. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
